molecular formula C13H18BrNO B7974569 2-(4-Bromo-3-methyl-phenoxymethyl)-piperidine

2-(4-Bromo-3-methyl-phenoxymethyl)-piperidine

Cat. No.: B7974569
M. Wt: 284.19 g/mol
InChI Key: KIHYURXUHBETTD-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methyl-phenoxymethyl)-piperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenoxymethyl moiety, which is further linked to a piperidine ring. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-methyl-phenoxymethyl)-piperidine typically involves the reaction of 4-Bromo-3-methylphenol with piperidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For example, 4-Bromo-3-methylphenol can be prepared by introducing 3-methylphenol and glacial acetic acid under a nitrogen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-3-methyl-phenoxymethyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(4-Bromo-3-methyl-phenoxymethyl)-piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-methyl-phenoxymethyl)-piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of a bromine atom, a methyl group, and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-[(4-bromo-3-methylphenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-10-8-12(5-6-13(10)14)16-9-11-4-2-3-7-15-11/h5-6,8,11,15H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHYURXUHBETTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCCCN2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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